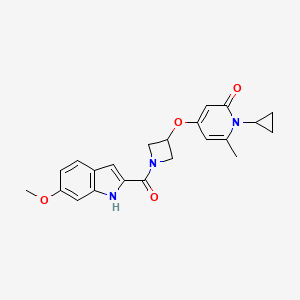
1-cyclopropyl-4-((1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-4-((1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Cyclopropyl-4-((1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a complex organic compound with potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group, an indole derivative, and a pyridine moiety. The exploration of its biological activity is essential for understanding its potential therapeutic applications.
Molecular Structure
The molecular formula of this compound is C22H25N3O4, with a molecular weight of approximately 397.45 g/mol. The structure can be broken down into several functional groups that contribute to its biological properties:
- Cyclopropyl group : Known for its unique strain and reactivity.
- Indole moiety : Often associated with various biological activities, including anti-cancer effects.
- Pyridine ring : Commonly found in many pharmaceuticals, contributing to solubility and binding properties.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor, which is significant in cancer therapy due to the role of kinases in cell signaling pathways that regulate cell growth and division .
- Modulation of GPCRs : The compound may interact with G protein-coupled receptors (GPCRs), influencing various physiological processes such as inflammation and neurotransmission .
- Antioxidant Properties : Indole derivatives are known for their antioxidant capabilities, which can protect cells from oxidative stress and may contribute to their therapeutic effects .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated that indole derivatives exhibit significant anti-cancer activity through apoptosis induction in various cancer cell lines. |
| Study B | Showed that similar pyridine-based compounds effectively inhibit specific kinase pathways involved in tumor growth. |
| Study C | Reported on the neuroprotective effects of indole compounds, suggesting potential applications in neurodegenerative diseases. |
Pharmacological Profile
The pharmacological profile of this compound indicates potential uses in treating various conditions:
- Cancer : Due to its kinase inhibition properties.
- Neurological Disorders : Possible neuroprotective effects warrant further investigation.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 1-cyclopropyl-4-((1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that indole derivatives can preferentially suppress the growth of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts . The incorporation of the azetidine and methoxy-indole groups may enhance this activity through specific molecular interactions.
Kinase Inhibition
This compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The structural features of this compound suggest that it could interact with key kinases involved in tumor progression .
Case Study 1: Synthesis and Biological Evaluation
A study evaluated the synthesis of various indole-based compounds, including derivatives of this compound. The synthesized compounds were tested for their cytotoxicity against A549 cells, revealing a structure–activity relationship that highlighted the importance of the indole moiety for anticancer activity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound binds to target proteins involved in cancer signaling pathways. These studies suggest that the compound can effectively bind to specific targets, potentially inhibiting their activity and thereby contributing to its anticancer properties .
Eigenschaften
IUPAC Name |
1-cyclopropyl-4-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-13-7-17(10-21(26)25(13)15-4-5-15)29-18-11-24(12-18)22(27)20-8-14-3-6-16(28-2)9-19(14)23-20/h3,6-10,15,18,23H,4-5,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTJHGBEOFTWQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC5=C(N4)C=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













